METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
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Overview
Description
METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen core, a cyclopropylcarbamoyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multiple steps. One common synthetic route starts with the preparation of the chromen core, followed by the introduction of the cyclopropylcarbamoyl group and the methoxy group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the desired level of purity required for various applications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE include:
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen core and have similar functional groups.
Cyclopropylcarbamoyl derivatives: Compounds with the cyclopropylcarbamoyl group exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-10-13-6-5-12(24-9-16(20)19-11-3-4-11)7-15(13)25-18(22)14(10)8-17(21)23-2/h5-7,11H,3-4,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEGESLFELADQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CC3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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